2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

CAS No.: 1343912-53-7

Cat. No.: VC2847563

Molecular Formula: C5H2ClN3OS

Molecular Weight: 187.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343912-53-7 |

|---|---|

| Molecular Formula | C5H2ClN3OS |

| Molecular Weight | 187.61 g/mol |

| IUPAC Name | 3-(5-chloro-1,3,4-thiadiazol-2-yl)-1,2-oxazole |

| Standard InChI | InChI=1S/C5H2ClN3OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H |

| Standard InChI Key | IPXYMFXYPYHBFM-UHFFFAOYSA-N |

| SMILES | C1=CON=C1C2=NN=C(S2)Cl |

| Canonical SMILES | C1=CON=C1C2=NN=C(S2)Cl |

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

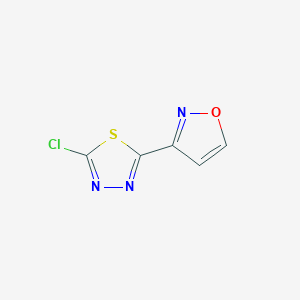

2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole features a 1,3,4-thiadiazole ring connected to a 1,2-oxazole ring, with a chlorine atom substituted at the 2-position of the thiadiazole ring. The compound has the following key identifying properties:

| Property | Value |

|---|---|

| CAS Number | 1343912-53-7 |

| Molecular Formula | C₅H₂ClN₃OS |

| Molecular Weight | 187.61 g/mol |

| IUPAC Name | 3-(5-chloro-1,3,4-thiadiazol-2-yl)-1,2-oxazole |

| SMILES Code | ClC1=NN=C(C2=NOC=C2)S1 |

| MDL Number | MFCD18344954 |

The compound combines two important heterocyclic systems: the 1,3,4-thiadiazole ring and the 1,2-oxazole ring. Both ring systems are planar and aromatic in character, contributing to the compound's stability and specific reactivity patterns .

Structural Characteristics

The 1,3,4-thiadiazole moiety in this compound is a five-membered heterocyclic ring containing three heteroatoms: one sulfur atom and two nitrogen atoms. The 1,2-oxazole component also contains a five-membered ring with two heteroatoms: one oxygen and one nitrogen.

The 1,3,4-thiadiazole ring in this compound is characterized by its:

-

Conjugated, weakly basic, planar, and electron-deficient ring system

-

Relative inertness toward electrophilic substitution due to high aromaticity

-

Reactivity toward nucleophilic attack, particularly at the C-2 and C-5 positions

-

Stability in aqueous acidic solutions but susceptibility to ring cleavage under strong basic conditions

The presence of a chlorine atom at the 2-position of the thiadiazole ring introduces a reactive site for potential nucleophilic substitution reactions and influences the electronic distribution across the molecule .

Physical and Chemical Properties

Physical State and Appearance

2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole typically exists as a solid at room temperature, consistent with other similar 1,3,4-thiadiazole derivatives .

Chemical Reactivity

The compound's reactivity is primarily determined by the properties of both heterocyclic rings and the chlorine substituent:

-

The 1,3,4-thiadiazole ring is stable in acidic conditions but susceptible to ring-opening under strong basic conditions.

-

The chlorine atom at the 2-position serves as a potential leaving group in nucleophilic substitution reactions.

-

The 1,2-oxazole ring contributes electron-withdrawing properties, influencing the reactivity of the entire system .

Based on studies of similar compounds, the chlorine position can be activated for nucleophilic substitution, allowing for further derivatization and development of compound libraries .

Spectroscopic Properties

While specific spectroscopic data for 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is limited in the available search results, related compounds with similar structural features typically exhibit characteristic spectral patterns.

For similar 1,3,4-thiadiazole derivatives, the following spectral characteristics are often observed:

-

In ¹H NMR spectra, the aromatic protons of the oxazole ring typically appear in the range of δ 7.0-8.5 ppm.

-

In ¹³C NMR spectra, the carbon atoms of the thiadiazole and oxazole rings generally appear in the range of δ 150-165 ppm.

-

In IR spectra, characteristic absorption bands for C=N stretching are typically observed around 1600-1650 cm⁻¹ .

Research Applications and Future Directions

Structural Modifications for Enhanced Activity

Potential modifications to 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole that could enhance its biological activity include:

-

Replacement of the chlorine atom with other substituents (amino, alkyl, aryl, heterocyclic groups) to modulate lipophilicity and binding affinity.

-

Introduction of additional functional groups on the oxazole ring to enhance specific target interactions.

-

Formation of metal complexes, as metal coordination can sometimes enhance the biological activity of heterocyclic compounds .

Computational Studies

Computational approaches that could advance understanding of 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole include:

-

Molecular docking studies with potential biological targets, similar to studies performed with InhA enzyme for anti-tubercular compounds .

-

Investigation of noncovalent interactions within crystal structures, as demonstrated for other heterocyclic compounds, to understand packing interactions and potential binding modes .

-

Analysis of molecular electrostatic potential maps and QTAIM (Quantum Theory of Atoms in Molecules) calculations to characterize electron distribution and reactivity hotspots .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume